molecular formula C13H21N5O4 B10963938 1-ethyl-N-[1-(morpholin-4-yl)propan-2-yl]-4-nitro-1H-pyrazole-5-carboxamide

1-ethyl-N-[1-(morpholin-4-yl)propan-2-yl]-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B10963938
M. Wt: 311.34 g/mol
InChI Key: RZLAWJOITQKFON-UHFFFAOYSA-N
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Description

1-ETHYL-N-(1-METHYL-2-MORPHOLINOETHYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-N-(1-METHYL-2-MORPHOLINOETHYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials may include ethyl pyrazole carboxylate, nitro compounds, and morpholine derivatives. Common reaction conditions involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-N-(1-METHYL-2-MORPHOLINOETHYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-ETHYL-N-(1-METHYL-2-MORPHOLINOETHYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The nitro group may play a role in redox reactions, while the morpholine moiety could enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the morpholine and methyl groups.

    1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the ethyl and morpholine groups.

    1-ETHYL-N-(2-MORPHOLINOETHYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the methyl group.

Uniqueness

1-ETHYL-N-(1-METHYL-2-MORPHOLINOETHYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of both the ethyl and methyl groups, as well as the morpholine moiety. These structural features may contribute to its distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C13H21N5O4

Molecular Weight

311.34 g/mol

IUPAC Name

2-ethyl-N-(1-morpholin-4-ylpropan-2-yl)-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C13H21N5O4/c1-3-17-12(11(8-14-17)18(20)21)13(19)15-10(2)9-16-4-6-22-7-5-16/h8,10H,3-7,9H2,1-2H3,(H,15,19)

InChI Key

RZLAWJOITQKFON-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC(C)CN2CCOCC2

Origin of Product

United States

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